Methyl 2,6-dichloro-4-methylnicotinate
Overview
Description
Methyl 2,6-dichloro-4-methylnicotinate is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 . It is a solid substance stored at 2-8°C in an inert atmosphere .
Synthesis Analysis
The synthesis of Methyl 2,6-dichloro-4-methylnicotinate involves the reaction of 2,6-dichloro-4-methyl-nicotinic acid with iodomethane in the presence of potassium carbonate . The reaction is carried out in N,N-dimethyl-formamide at 20°C for 6 hours .Molecular Structure Analysis
The InChI code for Methyl 2,6-dichloro-4-methylnicotinate is 1S/C8H7Cl2NO2/c1-4-3-5(9)11-7(10)6(4)8(12)13-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
Methyl 2,6-dichloro-4-methylnicotinate is a solid substance . It has a molecular weight of 220.05 . The compound is stored at 2-8°C in an inert atmosphere .Scientific Research Applications
Synthesis and Chemical Applications
- Methyl 2,6-dichloro-4-methylnicotinate has been involved in the development of protection strategies for alcohols and carboxylic acids. Specifically, its derivatives have shown efficiency in reacting with alcohols and carboxylic acids to form ethers and esters that are stable under typical deprotection conditions. These compounds have utility in solution or when immobilized on a polymer support (Kurosu & Li, 2009).
- The compound has also been a subject of study for its unusual regioselective reactions, such as the reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer, resulting in regioselective nucleophilic substitution. This highlights its potential in complex chemical synthesis (Dyadyuchenko et al., 2021).
Pharmaceutical and Medicinal Chemistry
- Methyl 2,6-dichloro-4-methylnicotinate derivatives have been integral in the synthesis of pharmaceutical compounds. For instance, its use in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor, showcases its importance in the pharmaceutical industry. This synthesis was scalable and supported preclinical and clinical studies (Andersen et al., 2013).
Biochemical Applications
- Deuteration of methyl groups in related compounds like 6-methylnicotinic acid and 2,6-dimethylnicotinic acid, and subsequent reactions to form nicotinoylating agents, illustrates the compound's relevance in biochemical applications, particularly for protein modification (Tsumoto et al., 2003).
Environmental and Analytical Chemistry
- The compound has been referenced in studies focused on the characterization and determination of chloro- and bromo-benzoquinones as disinfection byproducts in drinking water. This signifies its role in understanding and mitigating potential environmental hazards (Zhao et al., 2010).
Biotechnology
- The enzyme-mediated regioselective hydroxylations of related compounds like 6-methylnicotinate demonstrate the compound's relevance in the field of biotechnology, specifically in the production of hydroxylated heterocyclic carboxylic acid derivatives (Tinschert et al., 2000).
Agricultural Chemistry
- Methyl isonicotinate, a related compound, has been studied extensively as a non-pheromone semiochemical in thrips pest management. This showcases the compound's potential in integrated pest management strategies (Teulon et al., 2017).
Safety And Hazards
Methyl 2,6-dichloro-4-methylnicotinate is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-4-3-5(9)11-7(10)6(4)8(12)13-2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTFUYQFPHLJTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677250 | |
Record name | Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,6-dichloro-4-methylnicotinate | |
CAS RN |
1013648-04-8 | |
Record name | Methyl 2,6-dichloro-4-methylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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